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Compound of Interest

Compound Name:
Octadecanoic acid, 10-oxo-, ethyl

ester

CAS No.: 18490-59-0

Cat. No.: B3111688

Get Quote

Abstract
Ethyl 10-oxooctadecanoate (Ethyl 10-ketostearate) is a critical intermediate in the synthesis of

biolubricants, plasticizers, and pheromones derived from oleic acid. Its structural fidelity is

paramount for downstream applications. This application note provides a definitive protocol for

the structural characterization of ethyl 10-oxooctadecanoate using 1D (

H,

C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy. We detail the specific chemical shift
fingerprints required to distinguish the C10-ketone functionality from the C1-ester group and
establish a self-validating workflow for purity assessment.

Introduction
The functionalization of fatty acids into keto-derivatives enhances their viscosity and oxidative

stability, making them ideal candidates for bio-based lubricants. Ethyl 10-oxooctadecanoate

differs from its parent fatty acid by the introduction of a ketone moiety at the C10 position and

an ethyl ester at the C1 terminus.
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Characterization challenges arise from the structural similarity of the methylene groups flanking

the ketone (C9, C11) and the ester (C2). Misassignment of these

-methylene signals is a common error. This guide utilizes the distinct electronic environments of
the ketone and ester carbonyls to resolve these signals, providing a robust method for
confirming regiochemistry.

Materials and Methods
Reagents and Equipment

Analyte: Ethyl 10-oxooctadecanoate (>98% purity).[1]

Solvent: Chloroform-

(CDCl

) with 0.03% v/v TMS (Tetramethylsilane) as internal standard.

NMR Spectrometer: 400 MHz or higher (600 MHz recommended for resolution of bulk

methylene multiplets).

Probe: 5 mm BBO or TXI probe.

Sample Preparation Protocol
Massing: Weigh 15–20 mg of ethyl 10-oxooctadecanoate into a clean vial.

Solvation: Add 600 µL of CDCl

.

Homogenization: Vortex for 30 seconds until the oil is fully dissolved.

Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

Equilibration: Allow the sample to equilibrate to the probe temperature (298 K) for 5 minutes

prior to acquisition.

Acquisition Parameters
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Parameter H NMR C NMR

Pulse Sequence zg30 (30° pulse)
zgpg30 (Power-gated

decoupling)

Spectral Width 12 ppm 240 ppm

Scans (NS) 16 1024

Relaxation Delay (D1) 1.0 s 2.0 s

Acquisition Time (AQ) 4.0 s 1.0 s

Temperature 298 K 298 K

Structural Elucidation & Assignment
H NMR Analysis
The proton spectrum is dominated by the aliphatic chain, but specific diagnostic triplets allow

for immediate confirmation of the oxidation state and esterification.

Table 1:

H NMR Chemical Shift Assignments (400 MHz, CDCl

)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3111688?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position (ppm) Multiplicity Integral (Hz)
Assignment
Logic

-OCH

-
4.12 Quartet 2H 7.1

Deshielded

by ester

oxygen.

Diagnostic for

ethyl ester.

H-9, H-11 2.37 Triplet 4H 7.4

-CH

to ketone.

Slightly more

deshielded

than H-2 due

to ketone

anisotropy.

H-2 2.28 Triplet 2H 7.5

-CH

to ester

carbonyl.

H-3 1.61 Multiplet 2H -
-CH

to ester.

H-8, H-12 1.56 Multiplet 4H -
-CH

to ketone.

Bulk CH 1.25 - 1.30 Multiplet ~16H -

Overlapping

signals from

C4-C7 and

C13-C17.

Ester -CH 1.25 Triplet 3H 7.1 Overlaps with

bulk

methylene

but
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distinguishabl

e by sharp

triplet

structure.

H-18 0.88 Triplet 3H 6.8
Terminal

methyl group.

Expert Insight: The critical distinction is between the triplet at 2.37 ppm (ketone

-protons) and 2.28 ppm (ester

-protons). The ketone signal integrates to 4H (symmetric C9/C11), while the ester signal
integrates to 2H.

C NMR Analysis
Carbon NMR provides the definitive proof of the ketone position. The presence of a signal near

211 ppm confirms the ketone, while the ester carbonyl appears upfield.

Table 2:

C NMR Chemical Shift Assignments (100 MHz, CDCl

)
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Position (ppm) Carbon Type Assignment Logic

C-10 211.5 C=O (Ketone)

Most deshielded

signal; characteristic

of dialkyl ketones.

C-1 173.9 C=O (Ester)
Characteristic ester

carbonyl shift.

-OCH

-
60.1 CH Ethyl ester methylene.

C-9, C-11 42.8 CH

-CH

to ketone. Significantly

deshielded compared

to bulk chain.

C-2 34.4 CH -CH

to ester.

C-16 31.9 CH Standard fatty acid

chain resonance.

C-8, C-12 23.9 CH -CH

to ketone.

C-18 14.1 CH Terminal methyl.

Ester -CH 14.2 CH
Ethyl ester methyl

(often overlaps with C-

18).

2D NMR Validation Workflow
To validate the assignments, specifically the position of the ketone at C10, the following

correlations must be observed.
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HMBC (Heteronuclear Multiple Bond Correlation)
This is the "gold standard" experiment for this molecule.

Ketone Verification: Look for long-range coupling from C-10 (211.5 ppm) to the proton triplet

at 2.37 ppm (H-9/H-11). This connects the carbonyl carbon to the adjacent methylene

protons.

Ester Verification: Look for coupling from C-1 (173.9 ppm) to both H-2 (2.28 ppm) and the

ethoxy protons -OCH

- (4.12 ppm).

COSY (Correlation Spectroscopy)
Chain Connectivity: The triplet at 0.88 ppm (H-18) will show a cross-peak with the multiplet at

~1.28 ppm (H-17).

Ethyl Group: The quartet at 4.12 ppm must show a strong cross-peak with the triplet at 1.25

ppm, confirming the ethyl ester unit.

Visualization of Analytical Logic
The following diagram illustrates the self-validating logic flow for confirming the structure of

ethyl 10-oxooctadecanoate.
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Stage 1: 1H NMR Screening

Stage 2: 13C & 2D Confirmation

Crude Sample
(CDCl3)

1H Spectrum
Acquisition

Check 4.12 ppm (q)
& 1.25 ppm (t)

Check 2.37 ppm (t)
Integral = 4H

Structure Confirmed:
Ethyl 10-oxooctadecanoate

13C Spectrum

If Pass

Signal @ 211.5 ppm
(Ketone C=O)

HMBC Experiment

Correlation:
C(211.5) <-> H(2.37)

Click to download full resolution via product page
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Caption: Logical workflow for the structural validation of ethyl 10-oxooctadecanoate,

highlighting critical chemical shift checkpoints.

Troubleshooting & Quality Control
Common Issues

Water Peak Interference: In CDCl

, water appears around 1.56 ppm. This can overlap with the

-ketone protons (H-8, H-12).

Solution: Use dry solvent or add a drop of D

O to shift the water peak, though this may broaden exchangeable signals (not an issue
here as there are no OH/NH groups).

Concentration Effects: At high concentrations (>50 mg/mL), the carboxylic acid or ester

signals may shift slightly due to viscosity changes. Keep concentration below 30 mg/mL for

precise shift matching.

Purity Calculation
To calculate the molar purity (

) using the internal standard (if added) or relative to the ethyl group:

Where

is the integral area,

is the number of protons (use the quartet at 4.12 ppm, N=2), and

is weight.[2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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